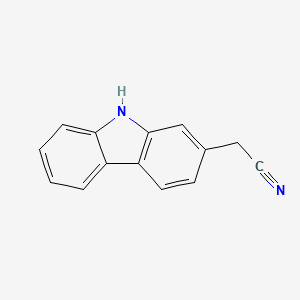
5-(Prop-2-YN-1-YL)tetradecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Prop-2-YN-1-YL)tetradecan-6-one is a chemical compound that belongs to the class of propargylamines. Propargylamines are known for their wide range of applications in organic synthesis, pharmaceuticals, and biological research. The compound’s structure includes a propargyl group, which is a functional group containing a triple bond between two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-YN-1-YL)tetradecan-6-one typically involves the alkylation of a suitable precursor with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the propargyl group. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale production. The use of green chemistry principles, such as solvent-free synthesis, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(Prop-2-YN-1-YL)tetradecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
5-(Prop-2-YN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Prop-2-YN-1-YL)tetradecan-6-one involves its interaction with various molecular targets. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects. Additionally, the compound may interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Rasagiline: A propargylamine used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor with neuroprotective properties.
Pargyline: Used for its MAO inhibitory effects in various therapeutic applications.
Uniqueness
5-(Prop-2-YN-1-YL)tetradecan-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its propargyl group is a key feature that distinguishes it from other similar compounds, providing unique reactivity and potential therapeutic benefits .
Propiedades
Número CAS |
57808-13-6 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
5-prop-2-ynyltetradecan-6-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3 |
Clave InChI |
PCVQDRSAEPNYMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C(CCCC)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)


![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)




